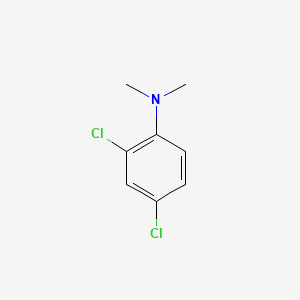

2,4-dichloro-N,N-dimethylaniline

Descripción general

Descripción

2,4-dichloro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of benzenamine (aniline) where two chlorine atoms are substituted at the 2 and 4 positions, and the nitrogen atom is dimethylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N,N-dimethylaniline typically involves the chlorination of N,N-dimethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,4-dichloro-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding nitroso or nitro compounds.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzenamine derivatives.

Aplicaciones Científicas De Investigación

2,4-dichloro-N,N-dimethylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,4-dichloro-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- Benzenamine, 2,4-dichloro-

- Benzenamine, N,N-dimethyl-

- Benzenamine, 2,4-dimethyl-

Uniqueness

2,4-dichloro-N,N-dimethylaniline is unique due to the presence of both chlorine atoms and dimethyl groups, which impart distinct chemical and physical properties. These substitutions influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Actividad Biológica

2,4-Dichloro-N,N-dimethylaniline (DCDMA) is an organic compound that has garnered attention due to its biological activity and potential applications in various fields, including pharmaceuticals and toxicology. This article explores the biological effects, mechanisms of action, and relevant case studies involving DCDMA.

Chemical Structure and Properties

DCDMA is characterized by the presence of two chlorine atoms at the 2 and 4 positions of a benzene ring, with two methyl groups attached to the nitrogen atom. Its molecular formula is C₈H₈Cl₂N. The chlorination significantly alters its chemical reactivity compared to its non-chlorinated analogs, influencing its biological interactions.

1. Enzyme Inhibition

Research indicates that DCDMA exhibits enzyme inhibition properties. It has been shown to interact with specific molecular targets in biochemical assays, potentially acting as an inhibitor by binding to enzyme active sites. This characteristic is valuable for studying metabolic pathways and enzyme functions in biological systems.

2. Toxicological Studies

Toxicological studies have been conducted to assess the safety and potential carcinogenic effects of DCDMA. A notable study involved administering DCDMA to F344/N rats and B6C3F1 mice over extended periods. The findings indicated that high doses led to significant adverse effects, including:

- Survival Rates : Lower survival rates were observed in groups receiving high doses compared to controls.

- Neoplastic Effects : The incidence of splenic sarcomas was notably higher in high-dose male rats (8%) compared to historical controls (0.1%). Additionally, fatty metamorphosis and fibrosis in the spleen were observed .

Case Study 1: Toxicology Assessment

In a two-year study involving F344/N rats and B6C3F1 mice, DCDMA was administered at doses of 0, 15, or 30 mg/kg. The results showed that:

- Body Weight : Mean body weights were similar across groups, but significant pathological changes were noted in high-dose groups.

- Histopathological Findings : Increased incidences of splenic lesions were documented in treated groups, indicating a dose-dependent relationship with toxicity .

| Dose (mg/kg) | Male Rats Survival | Female Rats Survival | Splenic Sarcomas Incidence |

|---|---|---|---|

| 0 | 29/50 | 21/50 | 0 |

| 15 | 32/50 | 39/50 | 0 |

| 30 | 28/50 | 36/50 | 8% |

Case Study 2: Genetic Toxicology

Genetic toxicity assessments revealed varying results for DCDMA:

- Mutagenicity Tests : DCDMA was not mutagenic in several strains of Salmonella typhimurium, but produced positive responses in mouse lymphoma assays both with and without metabolic activation.

- Cell Line Studies : In Chinese hamster ovary (CHO) cells, genetic toxicity was observed under certain conditions, suggesting a potential risk for genetic damage .

The biological activity of DCDMA can be attributed to its ability to interfere with cellular processes through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds often induce oxidative stress, leading to cellular damage.

- Enzyme Interaction : By binding to specific enzymes, DCDMA may inhibit critical metabolic pathways, affecting cell proliferation and apoptosis.

Propiedades

IUPAC Name |

2,4-dichloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAIWYBULNGCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188615 | |

| Record name | Benzenamine, 2,4-dichloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35113-90-7 | |

| Record name | Benzenamine, 2,4-dichloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035113907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,4-dichloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.